molecular formula C17H17NO2 B11653279 4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol

4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol

Katalognummer: B11653279
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: OOUZVIROZSTRII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This compound is characterized by its unique structure, which includes a dihydrobenzopyran moiety linked to a phenol group through an imine linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL typically involves the condensation of 3,4-dihydro-1H-2-benzopyran-1-ylmethanamine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(E)-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the benzopyran moiety can interact with various enzymes and receptors. These interactions can modulate biological processes such as oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

4-(3,4-dihydro-1H-isochromen-1-ylmethyliminomethyl)phenol

InChI

InChI=1S/C17H17NO2/c19-15-7-5-13(6-8-15)11-18-12-17-16-4-2-1-3-14(16)9-10-20-17/h1-8,11,17,19H,9-10,12H2

InChI-Schlüssel

OOUZVIROZSTRII-UHFFFAOYSA-N

Kanonische SMILES

C1COC(C2=CC=CC=C21)CN=CC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.